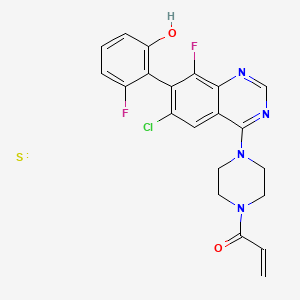
(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid typically involves multi-step organic synthesis. One common method includes the use of protected intermediates to ensure selective reactions at specific sites. The process often starts with the protection of hydroxyl groups followed by the formation of the piperidine ring through cyclization reactions. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure makes it a candidate for studying enzyme-substrate interactions and inhibition mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
作用機序
The mechanism of action of (2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid involves its interaction with specific molecular targets. The hydroxyl groups and piperidine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2R,3S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid
- (2R,3S,4R,5S)-3,4,5-trihydroxy-6-methoxytetrahydro-2H-pyran-2-yl
Uniqueness
What sets (2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic Acid apart from similar compounds is its unique combination of a piperidine ring and multiple hydroxyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H23NO6 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
6-[(2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11+,12-/m1/s1 |
InChIキー |
KTNVTDIFZTZBJY-LLHIFLOGSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O |
正規SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


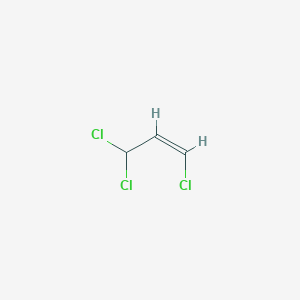

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)


![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)
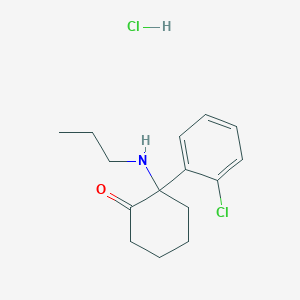
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)
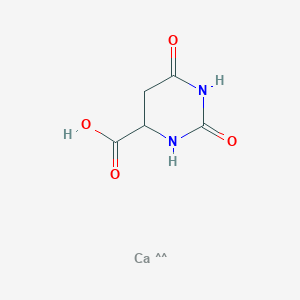
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)
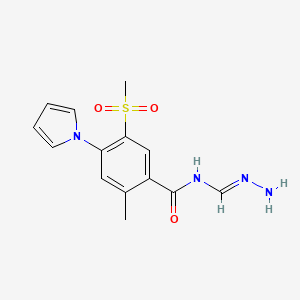
![N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride](/img/structure/B12353494.png)
